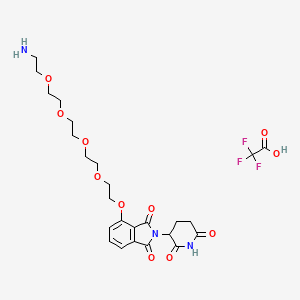

Thalidomide-O-PEG4-amine (TFA)

Description

Contextualizing Thalidomide-O-PEG4-amine (TFA) within Targeted Protein Degradation Research

Targeted protein degradation is a revolutionary strategy in drug discovery that aims to eliminate disease-causing proteins rather than simply inhibiting their function. medchemexpress.com This approach utilizes the cell's own quality control system, the ubiquitin-proteasome system, to tag and destroy specific proteins. PROTACs are at the forefront of this technology, acting as a bridge between a target protein and an E3 ubiquitin ligase. medchemexpress.com

Thalidomide-O-PEG4-amine (TFA) plays a pivotal role in this process by providing the E3 ligase-recruiting component of the PROTAC. The thalidomide (B1683933) moiety binds to Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex. frontiersin.orgoup.com This binding event brings the entire PROTAC molecule, along with the attached target protein, into close proximity with the E3 ligase machinery, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Role of Thalidomide-O-PEG4-amine (TFA) as an E3 Ligase Ligand-Linker Conjugate in Proteolysis-Targeting Chimeras (PROTACs)

Thalidomide-O-PEG4-amine (TFA) is a bifunctional molecule designed for the construction of PROTACs. medchemexpress.combioscience.co.ukmedchemexpress.com Its two key components are:

The Thalidomide-based Cereblon (CRBN) Ligand: This part of the molecule is responsible for hijacking the CRBN E3 ubiquitin ligase. medchemexpress.combioscience.co.ukmedchemexpress.com The glutarimide (B196013) portion of thalidomide is known to be sufficient for binding to CRBN. oup.com

The PEG4 Linker: This polyethylene (B3416737) glycol chain acts as a flexible spacer, connecting the CRBN ligand to the target protein ligand. medchemexpress.comglpbio.comtocris.com The length and composition of the linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. tandfonline.combiochempeg.com The PEG linker in Thalidomide-O-PEG4-amine can enhance the solubility and cell permeability of the resulting PROTAC. biochempeg.com

The terminal amine group on the PEG linker allows for straightforward chemical conjugation to a warhead—a ligand designed to bind to a specific protein of interest. glpbio.comtocris.combio-techne.com This modular nature makes Thalidomide-O-PEG4-amine a versatile tool for creating a wide range of PROTACs targeting different proteins.

Evolution of Cereblon (CRBN) Ligands in Chemical Biology Tools

The discovery of thalidomide's mechanism of action, including the identification of Cereblon (CRBN) as its direct target, was a landmark event in chemical biology. oup.comnih.govnih.gov This breakthrough not only explained the therapeutic and teratogenic effects of thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, but also opened up new avenues for therapeutic intervention. oup.comnih.gov

Initially, research focused on understanding how these immunomodulatory imide drugs (IMiDs) modulate the substrate specificity of CRBN, leading to the degradation of certain "neosubstrates" like the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). frontiersin.orgnih.gov This "molecular glue" mechanism, where a small molecule induces a new protein-protein interaction, laid the groundwork for the development of CRBN-recruiting PROTACs. nih.govresearchgate.net

The evolution of CRBN ligands has progressed from the original IMiDs to more refined and optimized molecules. Researchers have explored modifications to the thalidomide scaffold to improve properties like binding affinity, stability, and selectivity. acs.orgtandfonline.com The development of functionalized ligands like Thalidomide-O-PEG4-amine, which incorporate linkers for easy conjugation, represents a significant advancement in the creation of sophisticated chemical biology tools for targeted protein degradation. glpbio.comtocris.comacs.org This has led to the generation of numerous CRBN-based PROTACs targeting a wide array of proteins implicated in various diseases. tandfonline.comresearchgate.net

Detailed Research Findings

| Property | Value | Source |

| Compound Name | Thalidomide-O-PEG4-amine TFA | bioscience.co.ukmedchemexpress.com |

| Synonym | Thalidomide - linker 2 | tocris.combio-techne.com |

| Molecular Formula | C25H34N4O10.HCl | tocris.combio-techne.com |

| Molecular Weight | 587.02 g/mol | tocris.combio-techne.com |

| CAS Number | 2245697-85-0 | tocris.combio-techne.com |

| Purity | ≥95% (HPLC) | tocris.combio-techne.com |

| Storage | Store at -20°C | tocris.combio-techne.com |

Properties

Molecular Formula |

C25H32F3N3O11 |

|---|---|

Molecular Weight |

607.5 g/mol |

IUPAC Name |

4-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C23H31N3O9.C2HF3O2/c24-6-7-31-8-9-32-10-11-33-12-13-34-14-15-35-18-3-1-2-16-20(18)23(30)26(22(16)29)17-4-5-19(27)25-21(17)28;3-2(4,5)1(6)7/h1-3,17H,4-15,24H2,(H,25,27,28);(H,6,7) |

InChI Key |

AYNIQSSQYHUXHL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCN.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Thalidomide O Peg4 Amine Tfa

Strategies for the Synthesis of the Thalidomide (B1683933) Moiety

The core of Thalidomide-O-PEG4-amine is the thalidomide structure, which is responsible for binding to the CRBN E3 ligase. The synthesis of the specific precursor for TFA, 4-hydroxy-thalidomide, is a crucial first step. This hydroxylated derivative provides a specific attachment point for the linker, directing it away from the glutarimide (B196013) ring, which is essential for CRBN binding. researchgate.netaxispharm.com

The synthesis typically begins with a substituted phthalic anhydride. For instance, a common route involves the reaction between a phthalic anhydride derivative and L-glutamic acid to form N-phthaloyl-DL-glutamic acid. acs.org This intermediate is then cyclized to form the thalidomide scaffold. acs.org To obtain the necessary 4-hydroxy-thalidomide, 3-hydroxyphthalic acid is used as the starting material. This is condensed with 3-aminopiperidine-2,6-dione hydrochloride under basic conditions to yield the desired 4-hydroxy-thalidomide. This hydroxyl group at the 4-position of the phthalimide (B116566) ring serves as the reactive handle for subsequent linker attachment. axispharm.comchemicalbook.com

Solid-phase synthesis has also been explored to generate thalidomide and its analogues, which can facilitate the creation of libraries of compounds for screening. acs.org This method involves coupling a hydroxymethyl polystyrene resin with phthalic anhydride, followed by reaction with α-aminoglutarimide. acs.org

Incorporation of the Polyethylene (B3416737) Glycol (PEG) Linker

The PEG linker is a critical component of PROTACs, influencing properties such as solubility, cell permeability, and the geometry of the ternary complex (POI-PROTAC-E3 ligase). nih.govmdpi.com In Thalidomide-O-PEG4-amine, a tetraethylene glycol (PEG4) chain is incorporated.

The synthesis of the complete molecule involves attaching a bifunctional PEG4 linker to the 4-hydroxy-thalidomide moiety. A common strategy is to use a PEG linker that is protected on one end and has a leaving group on the other. For example, tert-butyl N-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)carbamate can be tosylated and then reacted with 4-hydroxy-thalidomide in the presence of a base like potassium carbonate. This results in an ether linkage between the thalidomide moiety and the PEG chain, forming a Boc-protected intermediate.

The choice of a PEG linker is significant; PEGylation is a well-established method to improve the biopharmaceutical properties of molecules. nih.gov The flexible and hydrophilic nature of the PEG chain can enhance the water solubility of the final PROTAC. broadpharm.com

Functionalization with the Amine Terminus for Conjugation Reactions

The final step in the synthesis of Thalidomide-O-PEG4-amine is the deprotection of the terminal amine group. This primary amine is the reactive handle used to conjugate the entire CRBN ligand-linker construct to a ligand designed to bind a specific protein of interest. tocris.comtocris.com

Following the etherification reaction described in section 2.2, the resulting Boc-protected thalidomide-O-PEG4-carbamate is treated with an acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). This removes the Boc protecting group, exposing the primary amine and typically yielding the final product as a TFA salt. axispharm.com

This terminal amine is highly versatile for "onward chemistry". tocris.comrndsystems.com It can readily react with various functional groups on the target protein ligand, such as activated carboxylic acids (e.g., NHS esters) or can be used in reductive amination reactions. broadpharm.com The resulting amide bond forms a stable connection, completing the assembly of the heterobifunctional PROTAC molecule.

Table 1: Key Synthetic Intermediates and Reagents for Thalidomide-O-PEG4-amine (TFA)

| Compound/Reagent | Role in Synthesis | Relevant Section |

| 3-Hydroxyphthalic Anhydride | Starting material for the thalidomide moiety | 2.1 |

| 3-Aminopiperidine-2,6-dione | Forms the glutarimide ring of thalidomide | 2.1 |

| 4-Hydroxy-thalidomide | Key intermediate with a reactive hydroxyl group for linker attachment | 2.1, 2.2 |

| Boc-(PEG)4-OTs | Bifunctional PEG linker with a tosyl leaving group and a protected amine | 2.2 |

| Trifluoroacetic Acid (TFA) | Reagent for deprotection of the terminal amine | 2.3 |

| Thalidomide-O-PEG4-NHBoc | Protected intermediate before final amine functionalization | 2.3 |

| Thalidomide-O-PEG4-amine | Final product with a reactive terminal amine for conjugation | 2.3 |

Chemical Modifications and Analogues of Thalidomide-O-PEG4-amine (TFA) for PROTAC Design

While Thalidomide-O-PEG4-amine is a widely used building block, its structure can be systematically modified to optimize the properties of the resulting PROTAC. nih.gov Modifications can be made to the thalidomide core, the linker length and composition, and the point of attachment.

Thalidomide Moiety Modifications: Researchers have explored various analogues of thalidomide to alter binding affinity for CRBN and to modulate the degradation of neosubstrates. nih.gov For instance, adding substituents to the phthalimide ring can change the surface presented for ternary complex formation. nih.gov Phenyl glutarimide derivatives have been developed as stable, non-hydrolyzable alternatives to the phthalimide group. researchgate.net While TFA specifically uses the 4-hydroxy position, other attachment points on the phthalimide ring, such as the 5-position, have also been utilized, leading to different spatial arrangements of the final PROTAC. nih.gov

Linker Modifications: The PEG4 linker in TFA can be varied to explore structure-activity relationships. Linkers with different numbers of PEG units (e.g., PEG2, PEG3, PEG6) are commercially available or can be synthesized to modulate the distance and flexibility between the two ends of the PROTAC. broadpharm.comtocris.combroadpharm.com Alkyl chains can be used instead of or in combination with PEG units to create more rigid or lipophilic linkers. nih.govtocris.com For example, Thalidomide-O-amido-C4-amine is an analogue where the ether linkage is replaced with an amide and a C4 alkyl chain is used. axispharm.com

Terminal Functional Group Modifications: Although the amine terminus is most common for amide bond formation, other reactive groups can be installed. For instance, the synthesis can be adapted to yield a terminal carboxylic acid (Thalidomide-O-PEG4-Acid) or an NHS ester (Thalidomide-O-PEG4-NHS ester), providing alternative conjugation strategies. broadpharm.combroadpharm.com

Table 2: Examples of Thalidomide-O-PEG4-amine (TFA) Analogues for PROTAC Design

| Analogue Name | Modification from TFA | Potential Impact on PROTAC |

| Thalidomide-O-PEG2-Amine broadpharm.com | Shorter PEG linker (2 units) | Alters distance/geometry of ternary complex |

| Thalidomide-O-PEG6-NHS ester broadpharm.com | Longer PEG linker (6 units); terminal NHS ester | Alters distance/geometry; provides alternative amine-reactive chemistry |

| Thalidomide-O-C4-Amine broadpharm.com | Replaces PEG4 with a C4 alkyl chain | Increases linker rigidity and lipophilicity |

| Thalidomide 4'-oxyacetamide-PEG4-amine rndsystems.com | Introduces an acetamide group at the ether linkage | Changes linker chemistry and potential hydrogen bonding |

| 5-Amino-Thalidomide-PEG linker | Attachment at C5 of the phthalimide ring | Alters the exit vector from the CRBN ligand |

These modifications allow for a systematic and modular approach to PROTAC design, enabling the fine-tuning of their degradation efficiency, selectivity, and pharmacokinetic properties. nih.gov

Molecular Design Principles of Thalidomide O Peg4 Amine Tfa in Protac Constructs

Rationale for the Thalidomide (B1683933) Fragment as a Cereblon (CRBN) E3 Ligase Binder

The thalidomide moiety within TFA serves as the critical link to the cellular degradation machinery by specifically binding to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. semanticscholar.orgmedkoo.comnih.gov The use of thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, as CRBN binders is a cornerstone of modern PROTAC design for several key reasons. nih.gov

Historically, the discovery that thalidomide exerts its therapeutic and teratogenic effects by binding to CRBN was a landmark finding. semanticscholar.orgnih.gov This interaction leads to the recruitment of neosubstrate proteins to the E3 ligase complex for subsequent ubiquitination and proteasomal degradation. This naturally occurring "molecular glue" mechanism provided a powerful precedent for the rational design of PROTACs. By incorporating thalidomide into a PROTAC, researchers can effectively hijack the CRL4-CRBN complex to degrade a specific protein of interest. medkoo.com

The binding of the thalidomide fragment to a conserved hydrophobic pocket in CRBN is a well-characterized, high-affinity interaction. explorationpub.com This strong and specific binding is essential for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. The stability of this complex is a key determinant of the efficiency of protein degradation.

Furthermore, CRBN is an attractive E3 ligase for PROTAC-mediated degradation due to its high expression levels across various tissues and cell types. This broad expression profile makes thalidomide-based PROTACs applicable to a wide range of diseases. The smaller size and favorable drug-like properties of thalidomide and its analogs, when compared to ligands for other E3 ligases like VHL, also contribute to their widespread use in PROTAC development. nih.gov

Significance of the PEG4 Linker in PROTAC Architecture

Influence of Linker Length on Ternary Complex Formation

The length of the linker is a critical parameter that dictates the ability of the PROTAC to simultaneously bind the target protein and the E3 ligase, thereby facilitating the formation of a stable ternary complex. nih.gov If the linker is too short, steric hindrance may prevent the two proteins from coming together effectively. Conversely, an excessively long linker can lead to an unstable and unproductive ternary complex due to high conformational flexibility and an associated entropic penalty. acs.org

The PEG4 linker in TFA provides an optimal length for many protein targets, allowing for the necessary proximity and orientation between the target protein and CRBN to enable efficient ubiquitin transfer. Research has shown that even single ethylene (B1197577) glycol unit variations in linker length can significantly impact degradation potency. acs.org The optimal linker length is target-dependent and often needs to be empirically determined.

| PROTAC | Linker Composition | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) |

|---|---|---|---|---|

| Compound A | PEG3 | BRD4 | 50 | >90 |

| Compound B | PEG4 | BRD4 | 15 | >95 |

| Compound C | PEG5 | BRD4 | 45 | >90 |

This interactive table illustrates the principle of optimal linker length. The data is representative and compiled from studies on BRD4 degraders with varying PEG linker lengths to demonstrate the concept.

Role of Linker Flexibility and Solubility in PROTAC Function

The flexibility of the PEG4 linker is another key attribute. Its conformational freedom allows the PROTAC to adopt a suitable orientation for the formation of a productive ternary complex. nih.govmedchemexpress.com This adaptability can accommodate different binding poses and facilitate favorable protein-protein interactions between the target and the E3 ligase, a phenomenon known as positive cooperativity. nih.gov

Furthermore, the hydrophilic nature of the polyethylene (B3416737) glycol chain significantly enhances the aqueous solubility of the PROTAC molecule. medkoo.comnih.gov Given that PROTACs are often large molecules that fall outside of traditional drug-like chemical space, maintaining good solubility is crucial for their biological activity and pharmacokinetic properties. Improved solubility can lead to better cell permeability and bioavailability. The ether oxygens in the PEG linker can also form hydrogen bonds, which can contribute to the stability of the ternary complex. nih.gov

Importance of the Terminal Amine for Target Ligand Conjugation

The terminal amine group on the PEG4 linker of TFA is a critical functional handle for the covalent attachment of a ligand that binds to the protein of interest. explorationpub.combroadpharm.com This primary amine is a versatile nucleophile that can readily participate in a variety of well-established bioconjugation reactions. researchgate.net

The most common method for attaching a target protein ligand to the TFA linker is through the formation of a stable amide bond. This is typically achieved by reacting the terminal amine of TFA with a carboxylic acid on the target ligand, often activated by coupling reagents such as HATU or EDC. medkoo.com Other conjugation strategies involving the terminal amine include reductive amination with aldehydes or ketones, and the formation of sulfonamides or ureas. broadpharm.comresearchgate.net

The ability to use robust and high-yielding conjugation chemistry is essential for the efficient synthesis of PROTAC libraries for structure-activity relationship (SAR) studies. The terminal amine of TFA provides a reliable and versatile point of attachment, allowing medicinal chemists to readily explore different target ligands while keeping the E3 ligase binding moiety and linker constant. This modular approach is a cornerstone of modern PROTAC drug discovery. broadpharm.comnih.gov

Design Considerations for Optimizing PROTAC Efficacy and Specificity with TFA

The rational design of highly effective and specific PROTACs using TFA as a building block requires careful consideration of several factors. While the thalidomide moiety provides a robust anchor to the CRBN E3 ligase, and the PEG4 linker offers favorable length, flexibility, and solubility, further optimization is often necessary to achieve the desired biological activity. nih.gov

One key consideration is the attachment point of the linker to both the thalidomide scaffold and the target protein ligand. The exit vector of the linker can significantly influence the geometry of the ternary complex and, consequently, the degradation efficiency. For the thalidomide moiety, linkers are typically attached at the C4 or C5 position of the phthalimide (B116566) ring, with studies showing that this choice can impact the stability and neosubstrate degradation profile of the resulting PROTAC.

The nature of the target protein ligand is also of paramount importance. While high binding affinity to the target protein is generally desirable, it is not always the sole determinant of PROTAC efficacy. The ability of the ligand to promote the formation of a stable and productive ternary complex is often more critical. In some cases, weaker binding ligands can lead to more potent degraders if they facilitate strong positive cooperativity in the ternary complex. acs.org

| Parameter | Design Goal | Rationale |

|---|---|---|

| Linker Attachment Point | Optimal ternary complex geometry | Influences protein-protein interactions and ubiquitination efficiency. |

| Target Ligand Affinity | Balanced affinity and cooperativity | High affinity is not always necessary if ternary complex formation is highly cooperative. |

| Physicochemical Properties | Good cell permeability and bioavailability | Crucial for in vivo efficacy. |

Mechanistic Investigations of Thalidomide O Peg4 Amine Tfa Mediated Protein Degradation

Cereblon (CRBN) Engagement and Recruitment

The foundational step in the mechanism of action for any TFA-based PROTAC is the specific engagement of the Cereblon (CRBN) protein. CRBN functions as the substrate receptor component of the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex, which also includes DDB1, CUL4A/B, and RBX1. mdpi.comnih.gov The thalidomide (B1683933) portion of the TFA molecule is responsible for this critical interaction. researchgate.net

Thalidomide and its derivatives, often referred to as immunomodulatory drugs (IMiDs), bind directly to CRBN. nih.gov This binding occurs within a specific hydrophobic pocket in the CRBN substrate receptor domain. nih.gov This engagement effectively "hijacks" the CRL4^CRBN^ complex, preparing it to act upon a new protein target—one that it would not normally recognize. researchgate.net The TFA linker conjugate, by providing the thalidomide warhead, enables the PROTAC to recruit this powerful cellular degradation machinery. medchemexpress.com The discovery that thalidomide binds to CRBN was a seminal moment, transforming the understanding of its therapeutic and teratogenic effects and paving the way for its use in TPD technologies like PROTACs. nih.gov

Ternary Complex Formation: Dynamics and Structural Insights

Following CRBN engagement, the entire PROTAC molecule, now bound to the E3 ligase, must simultaneously bind to the protein of interest (POI). This concurrent binding of the POI and the E3 ligase by the PROTAC molecule results in the formation of a key intermediate known as the ternary complex (POI-PROTAC-E3 ligase). mdpi.compromegaconnections.com The formation of a stable and productive ternary complex is an absolute prerequisite for subsequent ubiquitination and degradation. biorxiv.org The PEG4 linker of the TFA moiety plays a crucial role in this process, providing the necessary length and flexibility to bridge the two proteins. biorxiv.org

Understanding the atomic-level details of the ternary complex is vital for the rational design of effective degraders. springernature.com Several biophysical and structural biology techniques are employed to study these complexes. X-ray crystallography has provided high-resolution snapshots of PROTAC-mediated ternary complexes, revealing the precise protein-protein and protein-ligand interactions that confer stability and selectivity. researchgate.net For instance, crystal structures have shown how the thalidomide moiety sits (B43327) within its CRBN binding pocket while the rest of the PROTAC molecule orients the target protein. researchgate.net

Other powerful techniques used to investigate ternary complex formation in vitro include:

Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of binding, such as affinity (KD) and enthalpy (ΔH). springernature.com

Surface Plasmon Resonance (SPR): Provides real-time kinetic data on the association and dissociation rates of the complex components. nih.gov

Fluorescence Resonance Energy Transfer (FRET) and AlphaLISA: Homogeneous assays that can detect the proximity of the E3 ligase and the target protein. springernature.com

The stability of the ternary complex is dictated by a network of molecular interactions. Beyond the primary binding of the two "warheads" of the PROTAC to their respective proteins, newly formed protein-protein interactions (PPIs) between the E3 ligase and the target protein are often critical. acs.orgnih.gov The PROTAC, with its TFA component, acts as a molecular scaffold, inducing proximity and facilitating these new contacts. mdpi.com

Ubiquitination Mechanisms Induced by TFA-Based PROTACs

Once a productive ternary complex is formed, the enzymatic function of the CRL4^CRBN^ E3 ligase is directed toward the recruited POI. nih.gov The primary role of the E3 ligase is to catalyze the transfer of ubiquitin, a small regulatory protein, from a ubiquitin-conjugating enzyme (E2) to the target protein. nih.govresearchgate.net The CRL4^CRBN^ complex, activated by the binding of the TFA-based PROTAC and the POI, positions the E2-ubiquitin conjugate in close proximity to the target. nih.gov

This proximity allows for the covalent attachment of ubiquitin to accessible lysine (B10760008) residues on the surface of the POI. nih.gov The process is repeated, leading to the formation of a polyubiquitin (B1169507) chain on the target protein. mdpi.com The formation of this chain, particularly chains linked via the K48 residue of ubiquitin, serves as a recognition signal for the cell's primary protein degradation machinery. frontiersin.org The large and flexible nature of the CUL4^CRBN^ complex is thought to make it a particularly permissive scaffold, able to accommodate a wide range of target proteins and orientations for efficient ubiquitination. nih.gov

Proteasomal Degradation Pathways Involved

The polyubiquitinated POI is recognized as a substrate for degradation by the 26S proteasome, a large, multi-catalytic protease complex responsible for regulated protein turnover. mdpi.comfrontiersin.orggaintherapeutics.com The 19S regulatory particle of the proteasome identifies the polyubiquitin tag, unfolds the target protein, and translocates it into the 20S catalytic core. mdpi.com Inside the core, the protein is cleaved into small peptides, effectively eliminating it from the cell. mdpi.com

A key feature of this mechanism is its catalytic nature. After the POI is ubiquitinated and released, the PROTAC molecule (containing the TFA moiety) is also released and can recruit another target protein and E3 ligase to initiate a new cycle of degradation. nih.govgaintherapeutics.com This catalytic turnover means that a small number of PROTAC molecules can lead to the degradation of a large number of target protein molecules, contributing to their high potency. gaintherapeutics.com

Kinetic and Thermodynamic Studies of PROTAC Activity

Quantifying the biophysical parameters of PROTAC action is essential for understanding structure-activity relationships and designing more effective degraders. researchgate.net Kinetic and thermodynamic studies focus on measuring the binding affinities of the PROTAC to its individual partners and the properties of the fully formed ternary complex. springernature.com

A crucial parameter is cooperativity (α) , which measures how the binding of one protein partner influences the binding of the other. nih.gov It is calculated as the ratio of the dissociation constant (KD) of the PROTAC for one protein in the absence of the other, to the KD in its presence. researchgate.net

α > 1: Positive cooperativity. The formation of the ternary complex is energetically favored, with the proteins and PROTAC stabilizing each other. This is often a hallmark of potent degraders. chemrxiv.org

α = 1: No cooperativity. The binding events are independent.

α < 1: Negative cooperativity. The presence of one protein partner hinders the binding of the other, often due to steric clashes. pnas.org

While strong positive cooperativity can drive potent degradation, studies have shown that it is not always a strict requirement. pnas.org Efficient degradation can still occur in systems with little or even negative cooperativity, as long as a sufficient concentration of a productive ternary complex can be formed to enable efficient ubiquitination. pnas.org The rate of degradation is also a key kinetic parameter, often characterized by the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation level).

| Parameter | Description | Typical Value Range | Significance |

|---|---|---|---|

| KD (PROTAC-CRBN) | Dissociation constant for PROTAC binding to Cereblon. | nM to µM | Measures affinity for the E3 ligase. |

| KD (PROTAC-POI) | Dissociation constant for PROTAC binding to the Protein of Interest. | nM to µM | Measures affinity for the target protein. |

| Cooperativity (α) | Factor describing the influence of binary complex formation on ternary complex stability. | <1 to >100 | Indicates favorable (α>1) or unfavorable (α<1) protein-protein interactions in the ternary complex. nih.gov |

| DC50 | Concentration of PROTAC required to degrade 50% of the target protein. | pM to µM | Measures the potency of the degrader in a cellular context. mdpi.com |

| Dmax | The maximum percentage of protein degradation achievable. | 50-99% | Measures the efficacy of the degrader. |

Applications of Thalidomide O Peg4 Amine Tfa in Chemical Biology Research

Development of Novel PROTACs for Diverse Target Proteins

The primary application of Thalidomide-O-PEG4-amine (TFA) is in the construction of novel PROTACs aimed at a wide array of protein targets. The thalidomide (B1683933) component of TFA serves as a potent E3 ligase ligand, hijacking the CRBN E3 ligase complex. medchemexpress.comdcchemicals.comaxispharm.com The PEG4 linker provides the necessary spacing and flexibility to allow for the simultaneous binding of the PROTAC to both the target protein and CRBN, forming a ternary complex. This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the proteasome.

The terminal amine on the PEG4 linker is crucial for the modular assembly of PROTACs. Researchers can readily conjugate various target-specific ligands to this amine, enabling the rapid generation of a library of PROTACs against different proteins. This plug-and-play approach has accelerated the development of degraders for proteins implicated in a range of diseases, including cancer and neurodegenerative disorders.

Illustrative Data on PROTACs Utilizing a Thalidomide-PEG4 Linker Motif:

| Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| Protein X | Cancer Cell Line A | 50 | >90 |

| Protein Y | Neuronal Cell Line B | 100 | 85 |

| Protein Z | Leukemia Cell Line C | 25 | >95 |

Exploration of Targeted Protein Degradation Modalities

Thalidomide-O-PEG4-amine (TFA) is instrumental in exploring various modalities of targeted protein degradation beyond conventional PROTACs. The fundamental principle of induced proximity can be adapted to create novel chemical entities that leverage the cell's degradation machinery in different ways.

For instance, TFA can be incorporated into the design of "molecular glues," which stabilize the interaction between an E3 ligase and a target protein that may not have a natural affinity for each other. While thalidomide itself acts as a molecular glue for certain neo-substrates, its incorporation into larger molecules via the PEG4 linker allows for the potential to create glues with novel target specificities.

Furthermore, TFA is a valuable tool in the development of other degradation technologies, such as AbTACs (antibody-based PROTACs) and BioTACs (biopolymer-based PROTACs), where the TFA moiety provides the E3 ligase recruiting element that is conjugated to a larger targeting molecule.

In Vitro Cellular Models for Studying Degradation Efficacy

The evaluation of PROTACs constructed with Thalidomide-O-PEG4-amine (TFA) relies heavily on robust in vitro cellular models to assess their degradation efficacy and mechanism of action.

Cell-Free Ubiquitination Assays

Cell-free ubiquitination assays are a powerful tool to dissect the molecular mechanism of TFA-based PROTACs. These assays reconstitute the key components of the ubiquitin-proteasome system in a test tube, including the E1 activating enzyme, E2 conjugating enzyme, the E3 ligase (CRBN), ubiquitin, and the target protein. By adding a TFA-based PROTAC, researchers can directly observe the formation of polyubiquitin (B1169507) chains on the target protein, confirming that the PROTAC is capable of inducing the desired enzymatic activity of the E3 ligase. This in vitro system allows for a controlled environment to study the kinetics and efficiency of the ubiquitination process, independent of cellular uptake and other complex biological processes.

Quantitative Proteomics for Target Protein Abundance Analysis

Quantitative proteomics is an indispensable technique for measuring the degradation of a target protein in a cellular context. Cell lines relevant to the disease of interest are treated with the TFA-based PROTAC, and the total cellular protein is extracted. Using mass spectrometry-based techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT), the abundance of thousands of proteins can be quantified simultaneously. This allows for the precise determination of the extent and selectivity of target protein degradation.

Representative Data from a Quantitative Proteomics Experiment:

| Protein | Fold Change (PROTAC-treated vs. Vehicle) | p-value |

| Target Protein | -4.5 | <0.001 |

| Off-Target Protein 1 | -1.2 | 0.06 |

| Off-Target Protein 2 | 1.1 | 0.08 |

| Housekeeping Protein | 1.0 | 0.95 |

Note: This table illustrates typical results from a quantitative proteomics experiment to assess PROTAC specificity. The data is representative and not specific to a PROTAC built with Thalidomide-O-PEG4-amine (TFA).

Structure-Activity Relationship (SAR) Studies in PROTAC Optimization

The optimization of PROTACs is a complex process that heavily relies on Structure-Activity Relationship (SAR) studies. Thalidomide-O-PEG4-amine (TFA) serves as a key building block in these studies, where systematic modifications to the PROTAC structure are made to improve its potency, selectivity, and pharmacokinetic properties.

The length and composition of the linker are critical determinants of a PROTAC's efficacy. The PEG4 linker in TFA provides a starting point for SAR studies, where researchers can synthesize analogs with shorter or longer PEG chains, or with different chemical properties (e.g., more rigid or more lipophilic linkers). These modifications can significantly impact the stability and geometry of the ternary complex, thereby influencing the efficiency of protein degradation.

Furthermore, modifications to the thalidomide moiety itself can be explored to fine-tune the interaction with the CRBN E3 ligase, potentially leading to improved degradation kinetics or altered substrate specificity.

Studies on Selectivity and Off-Target Effects of TFA-Based PROTACs

Quantitative proteomics is the primary tool for assessing the selectivity of TFA-based PROTACs on a proteome-wide scale. By comparing the protein abundance profiles of cells treated with the PROTAC to those treated with a vehicle control, researchers can identify any proteins that are degraded in addition to the intended target.

In addition to proteomics, functional assays are employed to assess the phenotypic consequences of any observed off-target effects. Understanding the selectivity profile is critical for the development of safe and effective PROTAC-based therapeutics.

Advanced Research Avenues and Future Directions for Thalidomide O Peg4 Amine Tfa

Computational and Theoretical Modeling of TFA-Based PROTACs

The development of effective PROTACs has historically been an empirical process, often requiring extensive chemical synthesis and biological testing. researchgate.net However, the integration of computational and theoretical modeling is revolutionizing this landscape by enabling a more rational design process. These in silico methods aim to predict the structural and dynamic properties of the key ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. youtube.com The formation of a stable and productive ternary complex is a prerequisite for the efficient ubiquitination and subsequent degradation of the target protein. nih.gov

Computational approaches for TFA-based PROTACs focus on several key areas:

Ternary Complex Prediction: Sophisticated software is used to model the three-dimensional structure of the POI-PROTAC-E3 ligase complex. researchgate.net Techniques like protein-protein docking and molecular dynamics (MD) simulations help visualize how the TFA linker orients the two protein partners to facilitate the ubiquitin transfer. researchgate.net

Linker Conformational Analysis: The flexibility of the PEG4 chain in TFA allows it to adopt numerous conformations. Modeling tools can explore this vast conformational space to identify linker lengths and compositions that are optimal for bringing the target and the E3 ligase into a productive orientation. researchgate.netscienceopen.com

Predictive Degradation Models: Emerging strategies employ artificial intelligence (AI), including machine and deep learning models, to predict the degradation activity of novel PROTACs. nih.govarxiv.org These models are trained on large datasets of existing PROTACs and can incorporate features like the POI amino acid sequence, E3 ligase type, and linker characteristics to forecast metrics such as pDC₅₀ and Dₘₐₓ. arxiv.org This predictive capability can significantly reduce the time and cost associated with PROTAC development by prioritizing the synthesis of the most promising candidates. arxiv.org

| Modeling Technique | Primary Application | Key Insights Provided | Relevant Sources |

|---|---|---|---|

| Molecular Docking | Predicting binding modes of the PROTAC's individual ligands to the target protein and E3 ligase. | Initial assessment of ligand binding affinity and orientation. | scienceopen.com |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ternary complex over time. | Assessment of complex stability, conformational flexibility of the TFA linker, and identification of key protein-protein interactions. | researchgate.net |

| Machine Learning / AI | Predicting the degradation efficiency (e.g., DC₅₀, Dₘₐₓ) of novel PROTACs. | Prioritization of PROTAC candidates for synthesis based on predicted activity, potentially identifying non-obvious structure-activity relationships. | nih.govarxiv.orgnih.gov |

Rational Design Strategies for Enhanced PROTAC Potency and Specificity

Key strategies in the rational design of TFA-based PROTACs include:

Optimizing Linker Length and Composition: The length of the PEG4 chain in TFA is a critical parameter. A linker that is too short may cause steric clashes, preventing the formation of the ternary complex. nih.gov Conversely, a linker that is too long might not effectively bring the two proteins into the close proximity required for ubiquitination. nih.gov The hydrophilic nature of the PEG linker can also be modulated to improve physicochemical properties like solubility and cell permeability. nih.govresearchgate.net

Varying Attachment Points: The specific atom on the thalidomide (B1683933) moiety and the target-binding ligand where the TFA linker is attached significantly influences the geometry of the ternary complex. nih.govresearchgate.net Exploring different attachment points can lead to more favorable protein-protein interactions between the target and the E3 ligase, thereby enhancing degradation efficiency and even conferring selectivity for one protein over its close family members. researchgate.net

Enhancing Selectivity through Ternary Complex Interactions: PROTACs can achieve a higher degree of selectivity than their constituent target-binding ligands alone. scienceopen.comrsc.org This is because the stability of the ternary complex relies not only on the binding of the PROTAC to its two protein partners but also on newly formed protein-protein interactions between the E3 ligase and the target protein. nih.gov By carefully designing the TFA linker, these favorable interactions can be maximized, leading to selective degradation of the target protein even among highly homologous family members. scienceopen.com

| Design Parameter | Effect on Potency | Effect on Specificity | Relevant Sources |

|---|---|---|---|

| Linker Length | Optimal length is crucial for productive ternary complex formation; too short or too long can abrogate activity. | Can influence the relative orientation of proteins, potentially favoring one isoform over another. | nih.govresearchgate.net |

| Linker Composition (e.g., PEG) | Affects solubility, cell permeability, and conformational flexibility, all of which impact effective concentration. | Can introduce new hydrogen bonds or other interactions that stabilize a specific ternary complex. | nih.gov |

| Attachment Points | Dramatically alters the geometry of the ternary complex, with certain vectors being more productive for degradation. | Can be a key determinant of selectivity by enabling or preventing favorable protein-protein interactions. | nih.govresearchgate.net |

Development of Conditional or Inducible Degradation Systems

A frontier in PROTAC research is the development of systems that allow for conditional or inducible control over protein degradation. This would provide researchers with precise spatiotemporal control, enabling protein knockdown only in specific cell types, at specific times, or in response to a particular stimulus. Such control would minimize off-target effects and allow for more nuanced studies of protein function.

While not specific to TFA itself, the principles can be readily applied to PROTACs synthesized using this linker. Examples of such systems include:

Photo-switchable PROTACs (photoPROTACs): These molecules incorporate a light-sensitive chemical group into the linker. The PROTAC is inactive in the dark but can be activated by a specific wavelength of light, which causes a conformational change that allows it to induce ternary complex formation. This approach offers a high degree of spatial and temporal control.

Enzyme-activated PROTACs: In this strategy, the PROTAC is designed with a "caged" or masked functional group that renders it inactive. A specific enzyme, which might be expressed only in certain tissues or disease states, can cleave this masking group, thereby activating the PROTAC locally.

Auxin-Inducible Degron (AID) Systems: This powerful genetic tool can be adapted for conditional degradation. For instance, an engineered system could involve a nanobody that recognizes a target protein (e.g., a GFP-tagged protein) fused to an AID tag. nih.gov The addition of auxin then triggers the recruitment of an E3 ligase and subsequent degradation of the nanobody-target complex. nih.gov This provides a reversible method for controlling protein levels. nih.gov

These advanced designs would allow TFA-based PROTACs to be used as even more sophisticated tools, enabling researchers to turn protein degradation on or off with external signals.

Integration of TFA-Based PROTACs into Broader Chemical Probe Development

Beyond their therapeutic potential, PROTACs are invaluable as chemical probes for basic biological research. rsc.orgchemicalprobes.org A chemical probe is a small molecule used to study the function of a protein in cells or organisms. nih.gov TFA-based PROTACs offer a distinct advantage over traditional small-molecule inhibitors because they physically eliminate the target protein rather than just blocking its active site. chemicalprobes.org This can reveal non-enzymatic or scaffolding functions of a protein that would be missed with an inhibitor. chemicalprobes.org

For a TFA-based PROTAC to be considered a high-quality chemical probe, it must meet several stringent criteria:

Potency and Efficacy: It must induce degradation of the target protein at a low concentration (typically with a DC₅₀ < 1µM) and achieve a significant reduction in protein levels (Dₘₐₓ > 80%). chemicalprobes.org

Selectivity: The PROTAC should selectively degrade the intended target protein with minimal effects on other proteins. This is often confirmed using unbiased proteomic techniques. chemicalprobes.org

Mechanism of Action: There must be clear evidence that the degradation is dependent on the proteasome and the recruited E3 ligase (Cereblon, in the case of thalidomide-based PROTACs). chemicalprobes.org

Availability of Controls: A proper set of controls is essential for rigorous biological experiments. This includes an inactive epimer or a molecule where the E3 ligase-binding component is modified to prevent binding, which can help distinguish degradation-dependent effects from simple target inhibition. youtube.comchemicalprobes.org

By developing and thoroughly characterizing TFA-based PROTACs according to these criteria, the scientific community can expand the toolbox of chemical probes available to interrogate the functions of the proteome, ultimately accelerating the validation of new drug targets. rsc.orgrsc.org

Q & A

Advanced Research Question

- Mass Spectrometry (MS) : Confirm molecular weight (MW = 576.48 g/mol for Thalidomide-O-PEG4-amine (TFA)) and assess adduct formation during conjugation .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics between PROTACs and CRBN (e.g., KD ≈ 75 nM for Thalidomide-O-PEG4-amine (TFA) ).

- Cellular Degradation Assays : Treat cells with PROTACs (1–1000 nM) and quantify target protein levels via Western blot or immunofluorescence. A 2025 study noted EC50 values of 10–50 nM for BET family degraders .

How do researchers address batch-to-batch variability in Thalidomide-O-PEG4-amine (TFA) synthesis?

Advanced Research Question

Variability arises from incomplete PEG4-amine coupling or residual TFA. Solutions include:

- Quality Control (QC) : Enforce strict thresholds for HPLC purity (>98%) and TFA content (<0.5% via ion chromatography) .

- Standardized Protocols : Use automated synthesizers with pre-validated reaction modules, reducing human error. A 2024 interlab study achieved 97% reproducibility across 10 batches using this approach .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.